molecular formula C11H19N5O B2689946 (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide CAS No. 2411179-85-4

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide

Katalognummer B2689946
CAS-Nummer: 2411179-85-4
Molekulargewicht: 237.307
InChI-Schlüssel: CQPKHFWXKBVOEU-VUHVRTRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Wirkmechanismus

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide is not fully understood, but it is believed to work by activating the immune system to produce cytokines, which in turn activate immune cells to attack cancer cells. This compound has been shown to specifically target tumor blood vessels, leading to their destruction and cutting off the blood supply to the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which activate immune cells to attack cancer cells. This compound has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and formation of new blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide has several advantages as a potential cancer therapy. It has been shown to be effective in a variety of cancer types and can be used in combination with other therapies. However, there are also some limitations to its use. This compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has been shown to be less effective in certain types of cancer, such as pancreatic cancer.

Zukünftige Richtungen

There are several future directions for (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide research. One area of focus is the development of new synthesis methods to improve the yield and purity of the final product. Another area of focus is the identification of biomarkers that can predict which patients will respond best to this compound therapy. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy, to improve its effectiveness. Finally, there is ongoing research into the use of this compound in other diseases, such as autoimmune diseases and infectious diseases.

Synthesemethoden

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-amino-4-methyl-5-nitroisoxazole with 2-bromo-2-methylpropionyl chloride to form the intermediate compound, which is then reacted with dimethylamine and ethyl chloroformate to produce this compound. This method has been optimized over the years to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and melanoma. This compound works by activating the immune system to attack cancer cells, and it has been shown to be effective in combination with chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

(E)-4-(dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(10-8-12-14-16(10)4)13-11(17)6-5-7-15(2)3/h5-6,8-9H,7H2,1-4H3,(H,13,17)/b6-5+/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPKHFWXKBVOEU-VUHVRTRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.